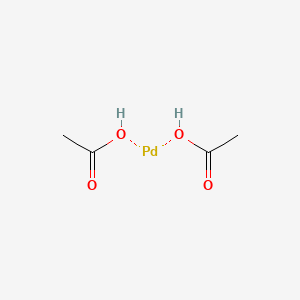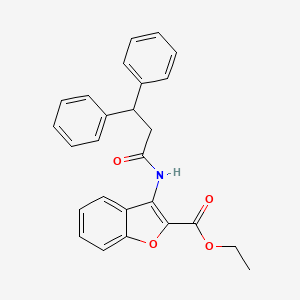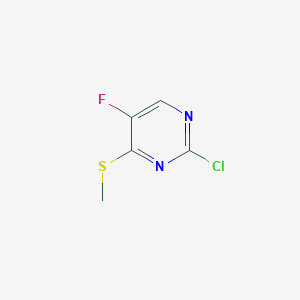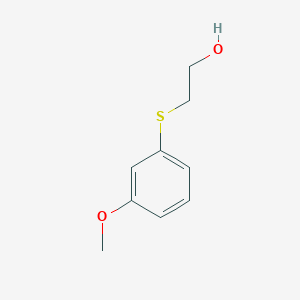
1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives demonstrates potential anticancer activities. These compounds were synthesized via Buchwald–Hartwig amination and showed interesting anticancer activities against A549 and HT29 cell lines in biological screening, suggesting a possible application for related morpholinyl-quinazolinone derivatives in cancer research (Nowak et al., 2014).
Antituberculosis and Cytotoxicity
3-Heteroarylthioquinoline derivatives, including those with structures related to the query compound, have been synthesized and evaluated for in vitro antituberculosis and cytotoxicity. Some derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv (MTB) without toxic effects against the mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents with minimal cytotoxicity (Chitra et al., 2011).
Reactivity Studies
Studies on the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various electrophiles and nucleophiles have been conducted. These studies provide insights into the synthesis of isothiourea derivatives and thioureas, which are valuable in developing pharmaceuticals and materials science applications (Fathalla et al., 2002).
Green Synthesis Methods
The development of greener synthesis methods for quinazoline derivatives using morpholine as a catalyst demonstrates the commitment to environmentally friendly chemical synthesis processes. These methods offer efficient routes to important heterocyclic compounds at ambient temperatures with excellent yields (Bhagat et al., 2015).
Photophysical Studies
Research on dihydroquinazolinone derivatives, including their synthesis and photophysical properties, highlights the importance of these compounds in materials science, particularly in the development of fluorescent materials and sensors. Studies on their solvent polarity-dependent photophysical behavior provide valuable information for designing new optical materials (Pannipara et al., 2017).
Propiedades
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-5-4-6-16(13-15)20-22-18-8-3-2-7-17(18)21(23-20)27-14-19(25)24-9-11-26-12-10-24/h4-6,13H,2-3,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXJHMQOGESMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)



![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)
![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)




